molecular formula C8H7FO3 B1333263 2-fluoro-3-(hydroxymethyl)benzoic Acid CAS No. 481075-37-0

2-fluoro-3-(hydroxymethyl)benzoic Acid

Cat. No. B1333263
M. Wt: 170.14 g/mol
InChI Key: VZUWHOMAXWKXOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-fluoro-3-(hydroxymethyl)benzoic acid is C8H7FO3 . The InChI code is 1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) .


Physical And Chemical Properties Analysis

2-fluoro-3-(hydroxymethyl)benzoic acid is a white to yellow solid . It has a molecular weight of 170.14 and a boiling point of 346.6ºC . It should be stored at a temperature of 2-8 C .

Scientific Research Applications

1. Fluorescence Probes Development

2-Fluoro-3-(hydroxymethyl)benzoic acid derivatives have been used in the development of novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. Such probes are valuable for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

2. Influenza Neuraminidase Inhibition

Research has shown that derivatives of 2-fluoro-3-(hydroxymethyl)benzoic acid can be effective in inhibiting influenza neuraminidase. This is important for evolving potent benzoic acid inhibitors, which can have significant implications in treating influenza (Brouillette et al., 1999).

3. Crystallographic Studies

Crystallographic studies using X-ray powder diffraction have been performed on derivatives of 2-fluoro-3-(hydroxymethyl)benzoic acid. These studies contribute to a better understanding of the molecular geometries and intermolecular interactions of such compounds, which are crucial for various applications in materials science and chemistry (Pramanik et al., 2019).

4. Synthesis of High Performance Polymers

The synthesis of high performance polymers using fluorinated phthalazinone monomers, including derivatives of 2-fluoro-3-(hydroxymethyl)benzoic acid, has been reported. These polymers exhibit distinguished thermal properties and solubility, making them valuable in engineering plastics and membrane materials (Xiao et al., 2003).

Safety And Hazards

The safety information for 2-fluoro-3-(hydroxymethyl)benzoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

2-fluoro-3-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUWHOMAXWKXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379058
Record name 2-fluoro-3-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-3-(hydroxymethyl)benzoic Acid

CAS RN

481075-37-0
Record name 2-fluoro-3-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Marzi, A Spitaleri, F Mongin… - European Journal of …, 2002 - Wiley Online Library
It was possible to functionalize the three fluorobenzyl alcohols and the three 2‐(fluorophenyl)ethanols by metalation and subsequent carboxylation, the prototype electrophilic trapping …

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